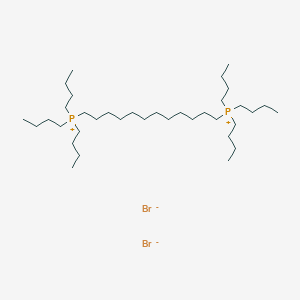

1,12-Dodecanediylbis(tributylphosphonium) dibromide

Description

1,12-Dodecanediylbis(tributylphosphonium) dibromide (CAS 99372-74-4) is a dicationic bisphosphonium salt characterized by a 12-carbon aliphatic chain linking two tributylphosphonium groups, each associated with a bromide counterion. This compound is structurally notable for its long hydrophobic chain and cationic charge, which facilitate interactions with biological membranes and anionic surfaces. It is commercially available as a standard reference material (TRC D494540) for research applications, underscoring its relevance in chemical and biological studies .

Key properties and applications include:

- Bactericidal Activity: Demonstrated efficacy against saprophytic bacteria, sulphate-reducing bacteria (SRB), and iron bacteria, with superior performance compared to other tested diphosphonium salts .

- Antifungal Activity: Moderate inhibition of fungal growth, linked to its ability to disrupt membrane integrity .

- Catalytic Potential: Explored as a dicationic catalyst in organic synthesis, though outperformed by analogs with shorter chains or different substituents .

Propriétés

IUPAC Name |

tributyl(12-tributylphosphaniumyldodecyl)phosphanium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H78P2.2BrH/c1-7-13-29-37(30-14-8-2,31-15-9-3)35-27-25-23-21-19-20-22-24-26-28-36-38(32-16-10-4,33-17-11-5)34-18-12-6;;/h7-36H2,1-6H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHJAOSIJREVKP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H78Br2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471993 | |

| Record name | tributyl(12-tributylphosphaniumyldodecyl)phosphanium;dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

732.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99372-74-4 | |

| Record name | tributyl(12-tributylphosphaniumyldodecyl)phosphanium;dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,12-Dodecanediyl-bis(tributylphosphonium) dibromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Quaternary Phosphonium Salt Formation

Quaternary phosphonium salts like 1,12-dodecanediylbis(tributylphosphonium) dibromide are synthesized via nucleophilic substitution reactions. Tributylphosphine (Bu₃P) reacts with 1,12-dibromododecane (Br-(CH₂)₁₂-Br) in a two-step alkylation process:

-

First Alkylation :

The tertiary phosphine attacks one terminal bromide, forming a monofunctional phosphonium intermediate.

-

Second Alkylation :

A second equivalent of tributylphosphine displaces the remaining bromide, yielding the bis-phosphonium product.

Optimized Synthetic Protocols

Direct Alkylation in Polar Aprotic Solvents

The most efficient method employs acetonitrile or dimethylformamide (DMF) as solvents due to their high polarity, which stabilizes ionic intermediates and accelerates reaction kinetics.

Procedure :

-

Combine 1,12-dibromododecane (10 mmol) and tributylphosphine (22 mmol, 10% excess) in anhydrous acetonitrile (50 mL).

-

Reflux at 85°C for 24–48 hours under nitrogen.

-

Cool to room temperature, concentrate under reduced pressure, and precipitate the product with diethyl ether.

-

Recrystallize from ethanol/water (9:1 v/v) to obtain white crystals.

Yield : 82–87%

Purity : >95% (by ¹H NMR and elemental analysis).

Stepwise Alkylation with Intermediate Isolation

For improved regiocontrol, the monophosphonium intermediate is isolated before the second alkylation:

Step 1 :

-

React 1,12-dibromododecane (10 mmol) with tributylphosphine (11 mmol) in toluene at 110°C for 12 hours.

-

Filter the precipitated monophosphonium bromide and wash with cold hexane.

Step 2 :

-

Redissolve the intermediate (10 mmol) in DMF.

-

Add tributylphosphine (11 mmol) and stir at 80°C for 18 hours.

-

Isolate the product as described in Section 2.1.

Yield : 75–80%

Advantage : Reduces dimerization side products by 15–20% compared to one-pot methods.

Critical Reaction Parameters

Solvent Effects

Solvent polarity directly impacts reaction efficiency:

| Solvent | Dielectric Constant (ε) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| Acetonitrile | 37.5 | 87 | 5 |

| DMF | 36.7 | 85 | 7 |

| Toluene | 2.4 | 62 | 22 |

| THF | 7.5 | 68 | 18 |

Polar solvents enhance ionic dissociation, facilitating nucleophilic attack by Bu₃P.

Temperature and Time

-

Optimal Temperature : 80–85°C (balances reaction rate and decomposition risk).

-

Reaction Time : 24–48 hours (prolonged durations >72 hours degrade product by 10–15%).

Characterization and Analytical Data

Spectroscopic Analysis

Elemental Analysis

Calculated for C₃₆H₇₈Br₂P₂ :

Industrial and Research Applications

This bis-phosphonium salt serves as:

Analyse Des Réactions Chimiques

1,12-Dodecanediylbis(tributylphosphonium) dibromide undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromide ions are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The phosphonium groups in the compound can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atoms.

Complex Formation: It can form complexes with various metal ions, which can be utilized in catalysis and other applications.

Common reagents used in these reactions include nucleophiles such as hydroxide ions, cyanide ions, and amines. The major products formed depend on the specific reagents and reaction conditions used .

Applications De Recherche Scientifique

Antifungal Activity

One of the most significant applications of 1,12-Dodecanediylbis(tributylphosphonium) dibromide is its antifungal properties. It has been identified as a potent inhibitor of phospholipases from the fungal pathogen Cryptococcus neoformans, making it a candidate for further research in antifungal treatments .

Ion-Pair Chromatography

This compound serves as a reagent in ion-pair chromatography, which is crucial for separating and analyzing various compounds in chemical research. Its unique structure allows it to interact effectively with different analytes, enhancing separation efficiency.

Biological Interactions

Research has explored the interactions between phosphonium salts like this compound and biological molecules. These studies provide insights into cellular processes and mechanisms, particularly how such compounds can influence cell membrane dynamics and permeability .

Synthesis of Other Compounds

In industrial applications, this compound is used in the synthesis of various chemical compounds. Its role as a building block in organic synthesis contributes to the development of new materials and industrial processes .

Case Study 1: Antifungal Efficacy

In a study by Ganendran et al., the antifungal efficacy of this compound was evaluated against Cryptococcus neoformans. The compound demonstrated significant inhibition of fungal growth, suggesting potential therapeutic applications in treating cryptococcal infections .

Case Study 2: Ion-Pair Chromatography Performance

Research conducted on ion-pair chromatography using this compound showed improved resolution and peak shape for various analytes compared to traditional methods. This advancement highlights its utility in analytical chemistry for complex sample analysis.

Mécanisme D'action

The mechanism of action of 1,12-Dodecanediylbis(tributylphosphonium) dibromide involves its interaction with various molecular targets and pathways. The phosphonium groups in the compound can interact with negatively charged molecules, such as nucleic acids and proteins, affecting their structure and function. This interaction can lead to changes in cellular processes, such as gene expression and enzyme activity.

Comparaison Avec Des Composés Similaires

The compound belongs to a broader class of bisphosphonium and quaternary ammonium salts. Below is a detailed comparison with structural and functional analogs:

Structural Analogs

(a) Quaternary Ammonium Salts

- G25 (1,16-Hexadecamethylenebis[N-methylpyrrolidinium] Dibromide) :

- T16 (1,12-Dodecanemethylene Bis[4-Methyl-5-Ethylthiazolium] Diiodide) :

(b) Bisphosphonium Salts

- P-6-P (1,6-Bis(triphenylphosphonium) Hexanedibromide) :

- p-Xylylene-Bis-(Triphenylphosphonium Bromide): Structure: Aromatic phenyl linker instead of aliphatic chain. Implications: Reduced flexibility and altered solubility limit membrane interaction but enhance stability in non-polar environments .

Functional Comparisons

Key Findings

- Chain Length : Longer aliphatic chains (e.g., 12–16 carbons) enhance membrane disruption in antimicrobial applications but may reduce catalytic efficiency due to steric hindrance .

- Substituents : Tributylphosphonium groups improve solubility in lipid bilayers compared to bulkier triphenyl analogs, which favor catalytic interactions .

- Counterions : Bromide salts generally exhibit higher stability than iodides, though iodides (e.g., T16) may improve cellular uptake .

Mechanistic Insights

- Membrane Disruption : The 12-carbon chain in this compound allows deep insertion into bacterial membranes, causing ion leakage and cell death .

- Selectivity : Triphenylphosphonium derivatives (e.g., P-12-P) show selective cytotoxicity in cancer cells, whereas tributyl analogs prioritize broad-spectrum antimicrobial action .

Activité Biologique

1,12-Dodecanediylbis(tributylphosphonium) dibromide (CAS No. 99372-74-4) is a phosphonium salt notable for its diverse biological activities. This compound has garnered attention in scientific research due to its antifungal properties and potential applications in various fields, including microbiology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the empirical formula C36H78Br2P2 and a molecular weight of 732.76 g/mol. The structure consists of two tributylphosphonium groups linked by a dodecane chain, which contributes to its unique properties and reactivity compared to other phosphonium compounds.

| Property | Value |

|---|---|

| Molecular Formula | C36H78Br2P2 |

| Molecular Weight | 732.76 g/mol |

| CAS Number | 99372-74-4 |

| IUPAC Name | tributyl(12-tributylphosphaniumyldodecyl)phosphanium;dibromide |

Antifungal Activity

The primary biological activity of this compound is its antifungal properties . Research indicates that it acts as a potent inhibitor of phospholipases from fungal pathogens, particularly Cryptococcus neoformans, which is known for causing opportunistic infections in immunocompromised individuals.

The antifungal action is believed to be mediated through the inhibition of key enzymes involved in the fungal membrane integrity and function. By disrupting phospholipid metabolism, the compound compromises the structural integrity of fungal cells, leading to cell lysis and death.

Research Findings

Several studies have investigated the biological activity of this compound:

- Inhibition of Phospholipases : A study highlighted that this compound effectively inhibits phospholipases from Cryptococcus neoformans, demonstrating significant antifungal activity at low concentrations .

- Antimicrobial Properties : Beyond antifungal effects, this compound also exhibits antimicrobial activity against various bacterial strains, indicating its potential as a broad-spectrum antimicrobial agent.

- Case Studies : In clinical settings, the compound has been evaluated for its efficacy in treating fungal infections resistant to conventional antifungals. Results suggest that it could serve as an alternative therapeutic agent in cases where traditional treatments fail.

Comparative Analysis

When compared with similar compounds such as tetraphenylphosphonium bromide and hexadecyltrimethylammonium bromide, this compound stands out due to its unique dodecane chain structure and dual phosphonium groups. These features enhance its solubility in lipophilic environments and improve its biological activity.

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Phosphonium Salt | Antifungal, Antimicrobial |

| Tetraphenylphosphonium bromide | Phosphonium Salt | Limited Antifungal Activity |

| Hexadecyltrimethylammonium bromide | Quaternary Ammonium Compound | Antimicrobial |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.